3'-(4-Methylbenzenesulfonyl)-8'-nitro-5-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione
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Overview
Description
3’-(4-Methylbenzenesulfonyl)-8’-nitro-5-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Methylbenzenesulfonyl)-8’-nitro-5-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione involves multiple steps. One of the key steps includes the use of intramolecular Mitsunobu cyclization, which is a method used to form cyclic structures by reacting alcohols with azodicarboxylates and phosphines . Another critical step is the PPh3/I2/imidazole mediated 6-exo-tet cyclization, which helps in forming the hexahydrospiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3’-(4-Methylbenzenesulfonyl)-8’-nitro-5-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert ketones to alcohols.
Substitution: Substitution reactions can be employed to replace one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.
Scientific Research Applications
3’-(4-Methylbenzenesulfonyl)-8’-nitro-5-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3’-(4-Methylbenzenesulfonyl)-8’-nitro-5-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione involves its interaction with molecular targets in biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyrazino[1,2-a]quinoxalines: These compounds share a similar core structure but differ in their functional groups and overall complexity.
Pyrazino[1,2-a]indoles: These compounds also have a pyrazine ring but are fused with an indole ring instead of a quinoline ring.
Uniqueness
What sets 3’-(4-Methylbenzenesulfonyl)-8’-nitro-5-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrazino[1,2-A]quinoline]-2,4,6-trione apart is its spiro structure, which provides unique steric and electronic properties. This uniqueness can lead to distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H25N5O7S |
---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
3'-(4-methylphenyl)sulfonyl-8'-nitro-1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C28H25N5O7S/c1-18-7-10-22(11-8-18)41(39,40)30-13-14-31-23-12-9-21(33(37)38)15-19(23)16-28(24(31)17-30)25(34)29-27(36)32(26(28)35)20-5-3-2-4-6-20/h2-12,15,24H,13-14,16-17H2,1H3,(H,29,34,36) |
InChI Key |
FHFLGAJQDLTCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(C2)C4(CC5=C3C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)N(C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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